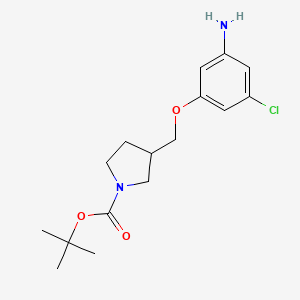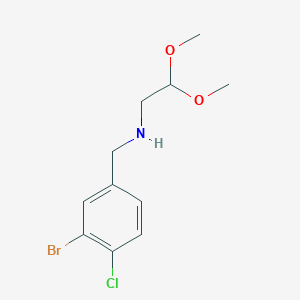
N-(3-Bromo-4-chlorobenzyl)-2,2-dimethoxyethan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Bromo-4-chlorobenzyl)-2,2-dimethoxyethan-1-amine is an organic compound that features a benzyl group substituted with bromine and chlorine atoms, attached to an ethanamine moiety with two methoxy groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Bromo-4-chlorobenzyl)-2,2-dimethoxyethan-1-amine typically involves multi-step organic reactions One common approach is to start with the halogenation of benzyl derivatives to introduce bromine and chlorine atoms at specific positions on the benzene ringThe methoxy groups can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(3-Bromo-4-chlorobenzyl)-2,2-dimethoxyethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The benzyl halides can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃), thiols (RSH)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
科学研究应用
N-(3-Bromo-4-chlorobenzyl)-2,2-dimethoxyethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(3-Bromo-4-chlorobenzyl)-2,2-dimethoxyethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity towards these targets. The methoxy groups may also play a role in modulating its chemical reactivity and biological activity .
相似化合物的比较
Similar Compounds
- N-(3-Bromo-4-chlorobenzyl)-N-ethyl-2,2-dimethyl-1,3-propanediamine
- N-(3-Bromo-4-chlorobenzyl)-1-(3-thienyl)-2-propanamine
Uniqueness
N-(3-Bromo-4-chlorobenzyl)-2,2-dimethoxyethan-1-amine is unique due to its specific substitution pattern and the presence of methoxy groups, which can influence its chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it a valuable compound for various research applications.
属性
分子式 |
C11H15BrClNO2 |
|---|---|
分子量 |
308.60 g/mol |
IUPAC 名称 |
N-[(3-bromo-4-chlorophenyl)methyl]-2,2-dimethoxyethanamine |
InChI |
InChI=1S/C11H15BrClNO2/c1-15-11(16-2)7-14-6-8-3-4-10(13)9(12)5-8/h3-5,11,14H,6-7H2,1-2H3 |
InChI 键 |
KWRHWJSMVOOIPU-UHFFFAOYSA-N |
规范 SMILES |
COC(CNCC1=CC(=C(C=C1)Cl)Br)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


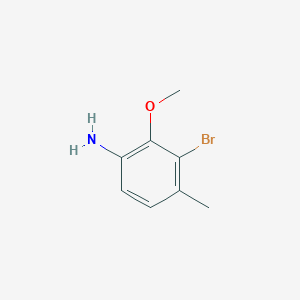
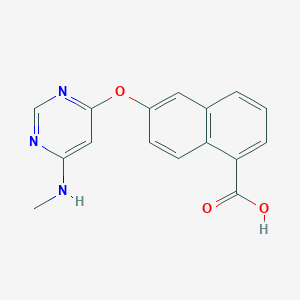

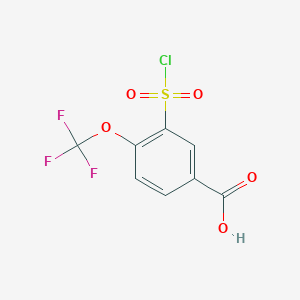
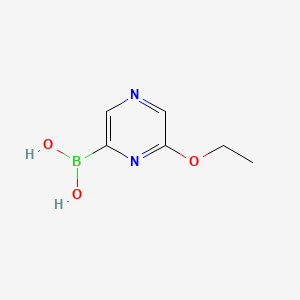
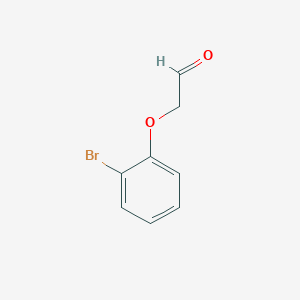
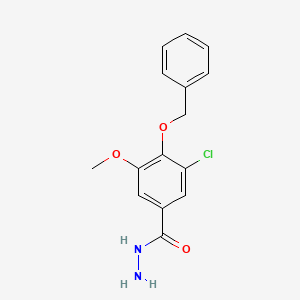
![2-Naphthalenecarboxamide, 4-[(4-ethylphenyl)azo]-3-hydroxy-N-(4-methoxyphenyl)-](/img/structure/B13933091.png)
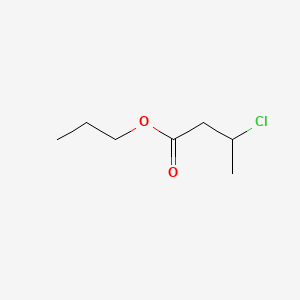
![Tert-butyl 9-(4,6-dimethylpyrimidin-2-yl)-5-oxo-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13933095.png)
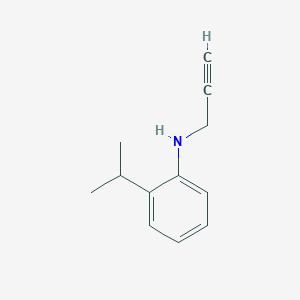
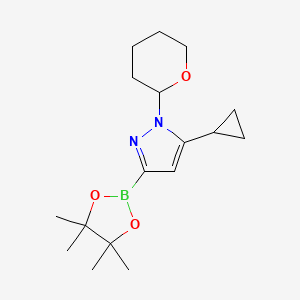
![furo[2,3-b]pyridin-3(2H)-one hydrochloride](/img/structure/B13933102.png)
